molecular formula C8H11N3O4 B8647195 6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Cat. No.: B8647195
M. Wt: 213.19 g/mol
InChI Key: SNEBIDARLBHUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a complex organic compound featuring an azidomethyl group attached to a furodioxol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the reaction of a suitable precursor with azidomethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as absolute alcohol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its interaction with molecular targets and pathways within biological systems. The azido group can participate in bioorthogonal reactions, allowing for specific labeling and modification of biomolecules. The compound’s unique structure enables it to interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other similar compounds and makes it valuable for specific scientific applications .

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C8H11N3O4/c1-8(2)14-5-4(3-10-11-9)13-7(12)6(5)15-8/h4-6H,3H2,1-2H3

InChI Key

SNEBIDARLBHUDV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CN=[N+]=[N-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (-25° C.) solution of 2,3-O-isopropylidene-D-lyxono-1,4-lactone 3 (10.0 g, 53.2 mmol) and pyridine (8.38 g, 8.56 mL, 106.4 mmol) in CH2Cl2 (125 mL) was added dropwise via syringe triflic anhydride (16.5 g, 9.82 mL, 58.5 mmol) at a rate such that the reaction temperature did not exceed -18° C. After the addition was complete the reaction was gradually warmed to 0° C. over 1.5 h. TLC (silica, ethyl acetate/hexane:1/1) indicated no 3 remaining and the presence of a single new product (Rf= 0.45). The reaction mixture was poured into ice/water (250 mL), partitioned and the aqueous layer extracted with CH2Cl2 (2 x 50 mL). The organic layers were combined, washed with cold saturated aqueous CuSO4 (3×50 mL), water (50 mL), brine (50 mL), dried (MgSO4), filtered and concentrated to provide a bright red-orange glassy solid (Rf, silica=0.12, tetrahydrofuran (THF)/hexane: 30/70) which still contained solvent. Crude triflate 5 was dissolved in N,N-dimethyformamide (DMF) (100 mL), cooled with an ice/water bath and sodium azide (6.92 g, 106.4 mmol) was slowly added. After the addition was complete, the cooling bath was removed and the mixture stirred at room temperature for 2.5 h. The DMF was removed by bulb-to-bulb distillation under vacuum (31° C. @0.7 mm Hg). The receiver bulb was cooled with a dry ice/acetone bath to increase the efficiency of the distillation. The resultant thick pasty residue was dissolved in CH2Cl2 (150 mL) and filtered to remove the inorganic salts. The filter cake was washed with CH2Cl2 (150 mL) and the combined filtrates were concentrated under vacuum. If desired, the resulting partially purified product can be used directly in the synthesis of compound 7. In this example, the residue was further purified by subjecting it to the above bulb-to-bulb distillation technique (for removal of the last traces of DMF) to provide 15.5 g of a crude red solid which was purified by flash chromatography [silica gel (100 g), ethyl acetate/hexane:1/1]to provide 10.09 g of 6 (89% yield) of a pale yellow solid: (Rf,silica=0.21, THF/hexane: 30/70), DISC mp 59.7° C.; Analysis Calculated for C8H11N3O4 : C, 45.07; H, 5.20; N, 19.71. Found: C, 44.98; H, 5.28; N, 19.28.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.56 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.82 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
6.92 g
Type
reactant
Reaction Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
89%

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